![molecular formula C23H18N4OS B6426289 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 2328779-81-1](/img/structure/B6426289.png)
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a useful research compound. Its molecular formula is C23H18N4OS and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is 398.12013238 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Melatonin Receptor Antagonist
The compound has been used in the synthesis and pharmacological evaluation of new melatonin receptor ligands . The isoindoline analogue displays high MT2 binding affinity and high selectivity towards the MT2 subtype . This makes it a potential candidate for further research in sleep disorders and circadian rhythm disturbances where melatonin receptors play a crucial role .
Synthesis of Imidazoles
The compound has been involved in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Antiproliferative Activity
A series of new conjugates similar to the compound were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . This suggests potential applications in cancer research and treatment .
α-Glucosidase Inhibitors
In a study, indolyl-1,2,4-oxidizable derivatives were synthesized and in vitro evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with one compound being the most potent inhibitor . This suggests potential applications in diabetes research and treatment .
properties
IUPAC Name |
2-indol-1-yl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-8-9-17(22-26-18-6-4-11-24-23(18)29-22)13-19(15)25-21(28)14-27-12-10-16-5-2-3-7-20(16)27/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXUZGVFHYALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.